![molecular formula C19H16ClFN4O2 B2825829 2-chloro-6-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946355-11-9](/img/structure/B2825829.png)
2-chloro-6-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
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Description
2-chloro-6-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and proliferation. This compound has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Scientific Research Applications
- Significance : SM coupling is widely applied due to its mild reaction conditions, functional group tolerance, and environmentally benign nature .
- Example : It has been used for the hydromethylation of methoxy-protected (−)-Δ8-THC and cholesterol .
- Significance : These modulators play a crucial role in regulating neurotransmission and have potential therapeutic applications .
- Importance : Wee1 inhibitors are investigated for their potential in cancer therapy, particularly in combination with other targeted therapies .
Suzuki–Miyaura Coupling
Hydromethylation of Alkenes
Selective Allosteric Modulators of GABAA Receptors
Inhibitors of Checkpoint Kinase Wee1
Protodeboronation for Targeted Compounds
Other Medicinal Chemistry Applications
properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2/c1-11-22-16(10-17(23-11)27-2)24-12-6-8-13(9-7-12)25-19(26)18-14(20)4-3-5-15(18)21/h3-10H,1-2H3,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPCENAFAMAOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide |
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